[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
Brand Name:
Vulcanchem
CAS No.:
188559-05-9
VCID:
VC0023542
InChI:
InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1
SMILES:
CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Molecular Formula:
C14H15NO3
Molecular Weight:
245.27 g/mol
[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
CAS No.: 188559-05-9
Reference Standards
VCID: VC0023542
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
CAS No. | 188559-05-9 |
---|---|
Product Name | [R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone |
Molecular Formula | C14H15NO3 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | (4R)-3-[(E)-pent-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1 |
Standard InChIKey | IIIXNQYVSNHXHJ-KBNZMGLGSA-N |
Isomeric SMILES | CC/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 |
SMILES | CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Canonical SMILES | CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Synonyms | (4R)-3-[(2E)-1-Oxo-2-penten-1-yl]-4-phenyl-2-oxazolidinone;_x000B_(4R)-3-[(2E)-1-Oxo-2-pentenyl]-4-phenyl-2-oxazolidinone; |
PubChem Compound | 10966778 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume